Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate
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Overview
Description
Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate is a synthetic organic compound characterized by the presence of a trifluoroacetyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced via a reaction with trifluoroacetic anhydride or trifluoroacetyl chloride under controlled conditions.
Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroacetyl group, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The piperidine ring structure may also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,3S)-3-amino-2-carboxylate: Lacks the trifluoroacetyl group, resulting in different chemical properties.
Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]pyrrolidine-2-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O3/c1-17-7(15)6-5(3-2-4-13-6)14-8(16)9(10,11)12/h5-6,13H,2-4H2,1H3,(H,14,16)/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQCWVYXKAJBLK-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCCN1)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@H](CCCN1)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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